molecular formula C26H28N2O3 B293147 1-Cyclohexyl-3-styryl-3-(4-acetylanilino)pyrrolidine-2,5-dione

1-Cyclohexyl-3-styryl-3-(4-acetylanilino)pyrrolidine-2,5-dione

Cat. No. B293147
M. Wt: 416.5 g/mol
InChI Key: JPMDUQJSPKGPCF-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-styryl-3-(4-acetylanilino)pyrrolidine-2,5-dione, also known as CAS 147127-20-6, is a chemical compound that has shown potential in scientific research. This compound belongs to a class of compounds known as pyrrolidines, which have been studied for their various biological activities. In

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-styryl-3-(4-acetylanilino)pyrrolidine-2,5-dione is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and neurodegeneration. The compound also has antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-Cyclohexyl-3-styryl-3-(4-acetylanilino)pyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects. In cancer cells, the compound induces apoptosis, or programmed cell death. In neurodegenerative diseases, the compound protects neurons from damage and may improve cognitive function. The compound has also been shown to have anti-inflammatory activity, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclohexyl-3-styryl-3-(4-acetylanilino)pyrrolidine-2,5-dione in lab experiments is its high potency and selectivity. The compound has been shown to have activity against certain cancer cells and neurodegenerative diseases at low concentrations. However, one limitation is that the compound is not widely available and may be expensive to synthesize.

Future Directions

There are several future directions for research on 1-Cyclohexyl-3-styryl-3-(4-acetylanilino)pyrrolidine-2,5-dione. One area of research is in the development of more potent and selective analogs of the compound. Another area of research is in the study of the compound's mechanism of action and its interactions with other proteins and enzymes. Additionally, more studies are needed to investigate the compound's potential in the treatment of other diseases and conditions.

Synthesis Methods

The synthesis of 1-Cyclohexyl-3-styryl-3-(4-acetylanilino)pyrrolidine-2,5-dione involves several steps. The starting material for the synthesis is cyclohexanone, which is reacted with malononitrile to form a dihydropyrrole intermediate. This intermediate is then reacted with aniline and acetic anhydride to form the final product. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

1-Cyclohexyl-3-styryl-3-(4-acetylanilino)pyrrolidine-2,5-dione has been studied for its potential in various scientific research applications. One area of research is in the field of cancer treatment. Studies have shown that this compound has anticancer activity against certain types of cancer cells. Another area of research is in the field of neurological disorders. Studies have shown that this compound has neuroprotective activity and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

3-(4-acetylanilino)-1-cyclohexyl-3-[(E)-2-phenylethenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C26H28N2O3/c1-19(29)21-12-14-22(15-13-21)27-26(17-16-20-8-4-2-5-9-20)18-24(30)28(25(26)31)23-10-6-3-7-11-23/h2,4-5,8-9,12-17,23,27H,3,6-7,10-11,18H2,1H3/b17-16+

InChI Key

JPMDUQJSPKGPCF-WUKNDPDISA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC2(CC(=O)N(C2=O)C3CCCCC3)/C=C/C4=CC=CC=C4

SMILES

CC(=O)C1=CC=C(C=C1)NC2(CC(=O)N(C2=O)C3CCCCC3)C=CC4=CC=CC=C4

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2(CC(=O)N(C2=O)C3CCCCC3)C=CC4=CC=CC=C4

Origin of Product

United States

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